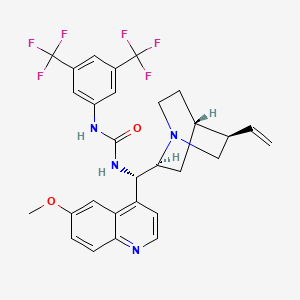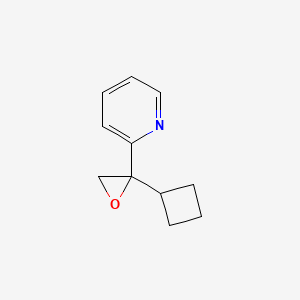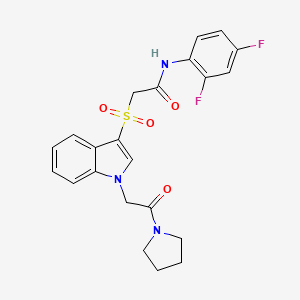
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is a synthetic compound that combines the structural features of quinine and a urea derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its chemical stability and biological activity.
Mécanisme D'action
Target of Action
The compound 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) primarily targets the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining cellular homeostasis.
Mode of Action
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) interacts with its targets through hydrogen bonding . It acts as a phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums . This interaction leads to changes in the proteasome’s activity, affecting the degradation of proteins within the cell.
Biochemical Pathways
The compound’s interaction with the proteasome affects various biochemical pathways. By altering protein degradation, 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can influence numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction .
Result of Action
The molecular and cellular effects of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)'s action depend on the specific proteins being degraded by the proteasome. By influencing protein degradation, the compound can affect a wide range of cellular functions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) typically involves the following steps:
Preparation of 3,5-Bis(trifluoromethyl)phenyl isocyanate: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)aniline with phosgene in the presence of a base such as triethylamine.
Coupling with epi-quinine: The isocyanate is then reacted with epi-quinine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to the quinine moiety.
Materials Science: The compound’s stability and unique properties make it useful in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects[][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A natural compound used as an antimalarial agent.
3,5-Bis(trifluoromethyl)phenyl isocyanate: An intermediate used in the synthesis of various urea derivatives.
N-(3,5-Bis(trifluoromethyl)phenyl)urea: A related compound with similar structural features.
Uniqueness
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is unique due to its combination of the quinine moiety and the trifluoromethyl-substituted urea group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQHRHYJCQTQI-FRSFCCSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2725051.png)
![ethyl 7-benzyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2725053.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725054.png)
![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)
![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)
